methyl 5-amino-1H-indazole-1-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 5-aminoindazole-1-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-3-2-7(10)4-6(8)5-11-12/h2-5H,10H2,1H3 |
InChI Key |
QJJBQKRPBMOECP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=C(C=C(C=C2)N)C=N1 |
Origin of Product |
United States |
Significance of the Indazole Core in Contemporary Organic Synthesis and Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a privileged scaffold in modern drug discovery. beilstein-journals.orgnih.gov Its structural similarity to indole (B1671886) allows it to act as a bioisostere, yet it possesses unique electronic and hydrogen-bonding properties that chemists can exploit. beilstein-journals.org This has led to the indazole core being a key component in a multitude of compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, anti-depressant, and anti-hypertensive properties. nih.govexlibrisgroup.comnih.govhuji.ac.il
The most significant impact of the indazole motif has been in the field of oncology. rsc.org Several indazole-containing drugs are utilized as protein kinase inhibitors for targeted cancer therapy. rsc.org Compounds such as Pazopanib, a tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core and are used in the treatment of various cancers, underscoring the scaffold's importance in medicinal chemistry. nih.govrsc.org The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacological profiles and making it a valuable building block in the synthesis of complex molecular architectures. nih.gov
The 1h Indazole Scaffold: Tautomeric Considerations and Regioisomeric Selectivity in N Substitution
The indazole scaffold typically exists in two tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.netnih.gov This tautomerism presents a significant challenge in synthetic chemistry, particularly during N-substitution reactions (e.g., alkylation or acylation), as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. beilstein-journals.orgresearchgate.net
Achieving regioselective N-substitution is a critical goal for chemists working with indazoles, as the biological activity of the final compound often depends on the precise location of the substituent. nih.govresearchgate.net Research has shown that the outcome of these reactions is highly dependent on several factors:
Reaction Conditions: The choice of base and solvent system is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N-1 alkylated product. beilstein-journals.orgresearchgate.net
Substituents on the Indazole Ring: The electronic properties and steric hindrance of existing substituents on the benzene (B151609) portion of the scaffold can direct the substitution. Electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been found to confer excellent selectivity for the N-2 position. beilstein-journals.orgnih.govresearchgate.net
Nature of the Electrophile: The type of alkylating or acylating agent used also plays a role in determining the N-1/N-2 ratio. beilstein-journals.orgnih.gov
Regioselective N-acylation, for example, can provide the N-1 substituted isomer through a process of isomerisation from the initially formed N-2 acylindazole to the more thermodynamically stable N-1 regioisomer. beilstein-journals.orgnih.gov Mastering these selective substitution strategies is essential for the efficient and cost-effective synthesis of specific indazole-based drug candidates. beilstein-journals.org
Research Landscape of Methyl 5 Amino 1h Indazole 1 Carboxylate Within the Indazole Class
Preparative Routes to Key Indazole Precursors
A common and effective strategy for the synthesis of this compound relies on the initial preparation of a nitro-substituted indazole precursor, which is subsequently reduced to the desired amino-functionalized compound. evitachem.com
Synthesis of 5-Nitro-1H-Indazole-1-carboxylate Esters (e.g., tert-Butyl and Methyl Variants)
The synthesis of 5-nitro-1H-indazole-1-carboxylate esters is a critical step, providing a stable intermediate that can be readily converted to the target amino compound. This process typically involves two key transformations: nitration of the indazole ring and subsequent esterification.
Indazoles undergo electrophilic substitution reactions, including nitration. chemicalbook.com The nitration of the indazole ring system is a crucial step in introducing the nitro group, which will later be reduced to the amino group. The position of nitration is influenced by the reaction conditions and the substituents already present on the indazole ring. For the synthesis of 5-nitro-1H-indazole, a common starting material is 2-amino-5-nitrotoluene, which undergoes diazotization followed by cyclization. orgsyn.org This method provides a direct route to the 5-nitro-substituted indazole core. orgsyn.org
Another approach involves the direct nitration of the indazole ring. However, this can lead to a mixture of isomers. chemicalbook.com The specific conditions, such as the nitrating agent and solvent, play a significant role in the regioselectivity of the reaction.
| Starting Material | Reagents | Product | Reference |
| 2-Amino-5-nitrotoluene | NaNO₂, Glacial Acetic Acid | 5-Nitro-1H-indazole | orgsyn.org |
| 1H-Indazole | Nitrating agents | Mixture of nitroindazoles | chemicalbook.com |
Following the formation of 5-nitro-1H-indazole, the next step is the introduction of the carboxylate group at the N-1 position. This is typically achieved through an esterification reaction. One common method involves the reaction of 5-nitro-1H-indazole with a chloroformate, such as methyl chloroformate, to yield methyl 5-nitro-1H-indazole-1-carboxylate. evitachem.com Similarly, tert-butyl 5-amino-1H-indazole-1-carboxylate can be prepared from 5-nitroindazole, which serves as an intermediate for protein kinase inhibitors. chemicalbook.comchemicalbook.com
The esterification can also be carried out by reacting an indazole with a halo ester in the presence of a base. nih.gov This nucleophilic substitution reaction can lead to a mixture of N-1 and N-2 isomers, with the N-1 isomer generally being the major product. nih.gov The choice of base and solvent can influence the ratio of the isomers. nih.gov For instance, bases like potassium tert-butoxide, sodium hydride, or potassium carbonate are often used in solvents like THF, DMSO, or DMF. nih.gov
| Indazole Derivative | Esterifying Agent | Product | Reference |
| 5-Nitro-1H-indazole | Methyl Chloroformate | Methyl 5-nitro-1H-indazole-1-carboxylate | evitachem.com |
| 5-Nitro-1H-indazole | Di-tert-butyl dicarbonate | tert-Butyl 5-nitro-1H-indazole-1-carboxylate | chemicalbook.com |
| 1H-Indazole | Halo esters (e.g., X(CH₂)nCO₂R) | N-1 and N-2 substituted indazole esters | nih.gov |
Amination Strategies: Reduction of Nitro Groups to Amino Functionality
The final key step in the synthesis of this compound is the reduction of the nitro group to an amino group. evitachem.com This transformation is a common and well-established reaction in organic synthesis.
A widely used method for this reduction is catalytic hydrogenation. evitachem.comnih.gov This typically involves reacting the nitro-substituted indazole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). evitachem.comnih.gov This method is generally efficient and provides the desired aminoindazole in good yield. evitachem.comnih.gov Other reducing agents can also be employed. For instance, iron powder in the presence of an acid like hydrochloric acid is an effective system for the reduction of nitro groups. nih.gov
The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure high yields of the desired product. For example, controlling the reaction temperature and pressure during catalytic hydrogenation is important for optimal results.
| Starting Material | Reagents | Product | Reference |
| Methyl 5-nitro-1H-indazole-1-carboxylate | H₂, Pd/C | This compound | evitachem.com |
| 6-Nitro indazole derivatives | H₂, Pd/C | 6-Amino indazole derivatives | nih.gov |
| Nitro derivatives of tetrahydro-benzo[g]indazoles | Fe powder, HCl | Amino derivatives of tetrahydro-benzo[g]indazoles | nih.gov |
Strategies for Constructing the 1H-Indazole-1-carboxylate Motif
The construction of the 1H-indazole-1-carboxylate motif is central to the synthesis of the target molecule and its analogs. This involves the formation of the indazole heterocyclic ring itself, followed by the introduction of the carboxylate group.
Formation of the Indazole Heterocyclic Ring
Several synthetic strategies exist for the construction of the indazole ring system. One of the classical and most common methods is the diazotization of o-toluidines followed by ring closure. chemicalbook.com For instance, the synthesis of 5-nitro-1H-indazole can be achieved from 2-amino-5-nitrotoluene through diazotization with sodium nitrite (B80452) in acetic acid, which then undergoes intramolecular cyclization. orgsyn.org
Another versatile approach involves the reaction of α,β-unsaturated ketones with hydrazines. nih.gov This method is widely used for the synthesis of various substituted indazoles. Additionally, 1,3-dipolar cycloaddition reactions between arynes and diazo compounds offer a modern and efficient route to 3-substituted indazoles. organic-chemistry.org
The choice of synthetic route often depends on the desired substitution pattern on the indazole ring and the availability of starting materials.
| Precursors | Reaction Type | Product | Reference |
| o-Toluidines | Diazotization and cyclization | 1H-Indazoles | chemicalbook.comorgsyn.org |
| α,β-Unsaturated ketones and hydrazines | Condensation and cyclization | Substituted indazoles | nih.gov |
| Arynes and diazo compounds | 1,3-Dipolar cycloaddition | 3-Substituted indazoles | organic-chemistry.org |
Regioselective N1-Functionalization of Indazole Nitrogen (e.g., with Carboxylates)
The selective functionalization at the N1 position of the indazole ring is a critical step in the synthesis of many biologically active compounds. The indazole nucleus possesses two nitrogen atoms, leading to the potential for forming N1 and N2 regioisomers. Achieving high regioselectivity is therefore a significant synthetic challenge.
One common strategy for the synthesis of N1-functionalized indazoles involves the reaction of a substituted 1H-indazole with an appropriate electrophile. For instance, this compound can be synthesized from 5-nitro-1H-indazole by reaction with methyl chloroformate, which introduces the carboxylate group at the N1 position. This is then followed by the reduction of the nitro group to an amine. evitachem.com
Studies have shown that the choice of base and solvent system can significantly influence the regioselectivity of N-alkylation. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity. beilstein-journals.orgnih.gov For example, high N1 regioselectivity was observed for various C3-substituted indazoles when using this combination. nih.gov The nature of the cation from the base can also play a role, with chelation between the cation, the N2 nitrogen, and a C3 substituent potentially directing functionalization to the N1 position. nih.govbeilstein-journals.org
Furthermore, N-acylation of indazoles is generally considered to proceed with high N1 selectivity, often through the isomerization of any initially formed N2-acylindazole to the thermodynamically more stable N1 isomer. nih.gov This thermodynamic preference for the N1-substituted product has been exploited in scalable syntheses. rsc.org
Table 1: Conditions for Regioselective N1-Functionalization of Indazoles
| Substrate | Reagent | Base/Solvent | Selectivity | Reference |
| 5-Nitro-1H-indazole | Methyl chloroformate | Not specified | N1 | evitachem.com |
| C3-substituted indazoles | Alkyl bromide | NaH/THF | >99% N1 | beilstein-journals.orgnih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkylating agents | Cesium carbonate | N1 favored | nih.govbeilstein-journals.org |
| 1H-Indazole | β-Halo ester electrophiles | Not specified/DMF | N1 (thermodynamic) | nih.gov |
Advanced Chemical Transformations and Functionalization of the Indazole Scaffold
Once the core indazole structure is established, further modifications can be made to introduce diverse functionalities, enhancing the molecular complexity and potential biological activity.
Selective Derivatization at the 5-Amino Position of 5-Amino-1H-Indazole-1-carboxylates
The amino group at the 5-position of the indazole ring is a key handle for further functionalization. This primary amine can undergo a variety of chemical reactions, allowing for the introduction of a wide range of substituents.
Standard transformations of the 5-amino group include acylation to form amides, sulfonamides, and ureas. For example, the amino group can be coupled with carboxylic acids to generate amide derivatives. researchgate.net It can also react with sulfonyl chlorides to produce sulfonamides. Another common derivatization is the formation of ureas through reaction with isocyanates or by a two-step process involving the formation of a carbamate (B1207046) followed by reaction with an amine.
These derivatization strategies are crucial for exploring the structure-activity relationships of indazole-based compounds in drug discovery programs. The nature of the substituent introduced at the 5-amino position can significantly impact the compound's biological profile.
C-3 Functionalization of 1H-Indazole-1-carboxylate Systems via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The C-3 position of the indazole ring is another important site for modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl groups at this position. mdpi.com
This transformation typically involves the coupling of a C-3 halogenated indazole (e.g., 3-iodo-1H-indazole) with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com The N1 position of the indazole is often protected, for instance as a tert-butoxycarbonyl (Boc) group, during this process to prevent side reactions. mdpi.com A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be optimized to achieve high yields and functional group tolerance. mdpi.com
The ability to functionalize the C-3 position opens up avenues for creating novel indazole derivatives with diverse substitution patterns, which is essential for the development of new therapeutic agents. mdpi.com
Modification of the Methyl Ester Group (e.g., Hydrolysis, Amide Formation)
The methyl ester group at the N1-carboxylate position can also be readily modified. Hydrolysis of the ester, typically under basic conditions using a reagent like lithium hydroxide (B78521) or sodium hydroxide, yields the corresponding carboxylic acid. researchgate.net This carboxylic acid can then serve as a precursor for a variety of other functional groups.
For instance, the carboxylic acid can be activated and coupled with amines to form amides. researchgate.netrsc.org This amide bond formation is a common strategy in medicinal chemistry to introduce diverse side chains and modulate the physicochemical properties of the molecule. Various coupling reagents, such as HATU or EDC/HOBt, can be used to facilitate this transformation.
These modifications of the ester group provide an additional layer of diversification for the synthesis of indazole-based compound libraries.
Sustainable and Efficient Synthetic Approaches (e.g., Green Chemistry, One-Pot Syntheses)
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemical synthesis. This includes the use of greener solvents, catalysts, and reaction conditions, as well as the development of one-pot or tandem reactions to reduce the number of synthetic steps and purification procedures.
For the synthesis of indazole derivatives, several "green" approaches have been explored. These include the use of environmentally benign solvents like water or ethanol, and the use of catalysts that can be easily recovered and reused. samipubco.com For example, ammonium (B1175870) chloride has been used as a mild acid catalyst for the synthesis of 1H-indazole derivatives in ethanol. samipubco.com Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of this compound in solution. While comprehensive experimental spectra for this specific compound are not widely published, the expected signals can be predicted based on its known structure and comparison with related indazole derivatives. acs.orgnih.gov
Proton (¹H) NMR Analysis
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) portion of the indazole ring. The proton at C7, adjacent to the fused pyrazole (B372694) ring, would likely appear as a doublet. The proton at C4, ortho to the electron-donating amino group, would also be a doublet, while the C6 proton, situated between the amino group and the C7 proton, would present as a doublet of doublets. A broad singlet, characteristic of an amino group (-NH₂), would also be expected. Furthermore, a sharp singlet corresponding to the three protons of the methyl ester (-OCH₃) group would be observed, typically in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H3 | ~8.0-8.2 | Singlet (s) | 1H |
| H4 | ~7.8-8.0 | Doublet (d) | 1H |
| H6 | ~6.8-7.0 | Doublet of Doublets (dd) | 1H |
| H7 | ~7.4-7.6 | Doublet (d) | 1H |
| -NH₂ | Broad (variable) | Singlet (s, br) | 2H |
| -OCH₃ | ~3.9-4.1 | Singlet (s) | 3H |
Carbon-¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It would be expected to show nine distinct signals, corresponding to the nine carbon atoms in this compound. This includes signals for the five aromatic carbons of the fused benzene ring, two carbons of the pyrazole ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups, with the carbon bearing the amino group (C5) appearing more shielded (upfield) and the carbonyl carbon (C=O) appearing significantly deshielded (downfield).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~135-145 |
| C3a | ~120-125 |
| C4 | ~115-120 |
| C5 | ~140-150 |
| C6 | ~110-115 |
| C7 | ~125-130 |
| C7a | ~140-145 |
| -C=O | ~160-165 |
| -OCH₃ | ~50-55 |
Advanced 2D-NMR Techniques (e.g., NOESY) for Regioisomeric Confirmation
Nitrogen-¹⁵N NMR for Heteroatom Characterization
¹⁵N NMR spectroscopy, though less common, provides direct insight into the chemical environment of the nitrogen atoms. researchgate.net In this compound, three distinct nitrogen signals would be expected: one for the amino group (-NH₂) and two for the nitrogen atoms within the pyrazole ring (N1 and N2). The chemical shift of N1 would be significantly affected by the directly attached electron-withdrawing methyl carboxylate group, distinguishing it from N2. The amino nitrogen would have a characteristic shift indicative of a primary aromatic amine. The application of ¹⁵N NMR, often in conjunction with ¹H-¹⁵N correlation experiments (HMBC), is a definitive method for distinguishing between N1 and N2 substituted indazole isomers. vibgyorpublishers.orgbeilstein-journals.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical tool used to determine the molecular weight and confirm the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₉H₉N₃O₂. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a measured mass that corresponds very closely to the calculated theoretical value. This precise mass measurement is a definitive method for confirming the compound's elemental composition. amazonaws.combeilstein-journals.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Calculated Exact Mass [M] | 191.0695 g/mol |
| Calculated m/z for [M+H]⁺ | 192.0767 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification, quantification, and purity assessment of compounds in complex mixtures.
For indazole derivatives, including compounds structurally related to this compound, reverse-phase HPLC is a common method for separation. sielc.com The chromatographic separation is typically achieved using a C18 column, which is a nonpolar stationary phase. nih.gov A mobile phase consisting of a mixture of water and acetonitrile, often with a small percentage of an acid like formic acid, is employed to elute the compound from the column. nih.govresearchgate.net The use of formic acid ensures that the analyte is protonated, making it compatible with positive mode electrospray ionization (ESI), a common ionization technique in LC-MS. sielc.comnih.gov
In the mass spectrometer, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. For this compound (C₉H₉N₃O₂), the expected exact mass is approximately 191.07 g/mol . The mass spectrometer would detect the protonated molecule [M+H]⁺ at an m/z corresponding to this mass. Further fragmentation (MS/MS) can provide structural information by breaking the molecule into smaller, characteristic pieces.
While specific experimental data for this compound is not widely published, the table below outlines a typical setup for LC-MS analysis based on methods for analogous compounds. nih.govresearchgate.net
Table 1: Representative LC-MS Parameters for Analysis of Indazole Derivatives
| Parameter | Typical Value/Condition |
| Chromatography | High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance (UPLC) |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2 µm particle size) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid nih.gov |
| Elution | Gradient elution |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Analysis Mode | Full Scan and/or Multiple Reaction Monitoring (MRM) nih.gov |
| Expected [M+H]⁺ | ~192 m/z |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying compounds. It is best suited for volatile and thermally stable molecules. For compounds like this compound, which possess polar functional groups (amino group) and a relatively high molecular weight, direct analysis by GC-MS can be challenging due to low volatility and potential degradation at high temperatures in the injector port.
Often, derivatization is required to increase the volatility of such compounds. The amino group could be derivatized, for instance, through acylation. However, there is limited specific literature available detailing the GC-MS analysis of this compound.
For the related parent compound, 1H-indazol-5-amine, GC-MS data is available in the NIST database. nih.gov This analysis shows a top mass-to-charge ratio (m/z) peak at 133, corresponding to the molecular ion. nih.gov This suggests that the core indazole-amine structure is stable enough for GC-MS analysis, and its fragmentation pattern could be a useful reference.
Table 2: GC-MS Data for the Related Compound 1H-Indazol-5-amine
| Library | Total Peaks | Top m/z Peak | 2nd Highest m/z Peak |
| NIST Main Lib. | 63 | 133 | 79 |
| Source: PubChem CID 88012 nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample at different wavelengths. The absorption bands in an IR spectrum correspond to the vibrational frequencies of specific bonds within the molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption peaks corresponding to its key functional groups. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on its structure and data from similar compounds. beilstein-journals.org
Key expected vibrational bands include:
N-H stretching: The amino group (-NH₂) will typically show one or two sharp bands in the region of 3300-3500 cm⁻¹.
C=O stretching: The ester carbonyl group (C=O) will exhibit a strong, sharp absorption band, typically in the range of 1700-1725 cm⁻¹. beilstein-journals.org
C-N stretching: These vibrations appear in the 1250-1350 cm⁻¹ region.
C-O stretching: The ester C-O bonds will show strong bands in the 1000-1300 cm⁻¹ region.
Aromatic C=C stretching: The indazole ring will have several absorption bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H stretching: These typically appear above 3000 cm⁻¹.
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amino | N-H stretch | 3300 - 3500 |
| Ester Carbonyl | C=O stretch | 1700 - 1725 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ester | C-O stretch | 1000 - 1300 |
| Amino | C-N stretch | 1250 - 1350 |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.
In the structure of the analog, the indazole ring system (fused pyrazole and benzene rings) is nearly planar. nih.goviucr.org A key feature of the crystal packing is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds between the amino group of one molecule and the pyrazole nitrogen of another. nih.goviucr.org These dimers are further linked into a three-dimensional network by other interactions, including C—H⋯O bonds and π–π stacking between the aromatic rings. nih.goviucr.org It is highly probable that this compound would exhibit similar planarity and hydrogen bonding motifs, forming comparable supramolecular structures in the solid state.
Table 4: Crystallographic Data for the Analog tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄BrN₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interactions | N—H⋯N hydrogen bonds (forming R₂²(8) loops) |
| C—H⋯O interactions | |
| π–π stacking [centroid–centroid = 3.7394 Å] | |
| Indazole Ring System | Nearly co-planar |
| Source: Acta Crystallographica Section E nih.goviucr.org |
Chromatographic Techniques for Purification and Purity Assessment
The synthesis of this compound inevitably produces by-products and leaves residual starting materials. Therefore, robust purification methods are essential to isolate the compound at a high degree of purity required for subsequent research applications.
Column chromatography is a standard and widely used method for this purpose. nih.goviucr.org In a typical procedure for a related indazole derivative, the crude product is purified on a silica (B1680970) gel column. iucr.org A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 20-30% ethyl acetate), is used as the mobile phase to elute the components. nih.goviucr.org The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. iucr.org
In addition to preparative column chromatography, HPLC is used as an analytical technique to assess the final purity of the compound. bldpharm.com By developing an HPLC method, such as the reverse-phase systems described in the LC-MS section, the purity can be determined with high accuracy by measuring the area of the product peak relative to the total area of all peaks in the chromatogram. Such HPLC methods can also be scaled up for preparative separation to achieve very high purity levels. sielc.com
Table 5: Common Chromatographic Purification and Assessment Methods
| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane Gradient | Primary Purification (gram scale) |
| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate / Hexane | Reaction Monitoring & Fraction ID |
| HPLC / UPLC | C18 | Acetonitrile / Water (with acid) | Purity Assessment & Final Purification |
Computational Chemistry and Theoretical Investigations of Indazole 1 Carboxylate Derivatives
Molecular Docking Studies of Indazole-Based Ligands with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme.
Research on indazole derivatives has utilized molecular docking to explore their potential as inhibitors for various diseases. For instance, studies have been conducted on indazole derivatives targeting the renal cancer-related protein (PDB: 6FEW), revealing that specific derivatives can achieve high binding energies, indicating a strong affinity for the target. nih.gov In one such study, derivatives 8v, 8w, and 8y were identified as having the highest binding energies. nih.gov The interactions observed in these docking simulations are often detailed, identifying key amino acid residues within the protein's active site that form hydrogen bonds, covalent bonds, or alkyl interactions with the ligand. nih.gov
Similarly, docking studies on 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1), a key target in inflammation, have shown significant binding results. researchgate.net Compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups have demonstrated notable binding energies, suggesting their potential as anti-inflammatory agents. researchgate.net Other research has explored indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a crucial factor in cancer progression. nih.gov These computational approaches provide a structural framework that helps in understanding the variability in the activity of different compounds and aids in designing new, more potent inhibitors. nih.gov
Interactive Table: Molecular Docking of Indazole Derivatives
| Indazole Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Derivative 8v | Renal Cancer Receptor (6FEW) | High | nih.gov |
| Derivative 8w | Renal Cancer Receptor (6FEW) | High | nih.gov |
| Derivative 8y | Renal Cancer Receptor (6FEW) | High | nih.gov |
| Indazole with difluorophenyl | Cyclooxygenase-2 (3NT1) | -9.11 | researchgate.net |
| Indazole with para-toulene | Cyclooxygenase-2 (3NT1) | -8.80 | researchgate.net |
| Indazole with 4-methoxyphenyl | Cyclooxygenase-2 (3NT1) | -8.46 | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to analyze the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes and interactions, offering deeper insights than the static picture provided by docking.
For indazole derivatives, MD simulations have been crucial in validating docking results. In a study of 1H-indazole analogs as potential anti-inflammatory agents targeting COX-2, MD simulations indicated that the most promising compound was relatively stable within the enzyme's active site. researchgate.net Furthermore, Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis, a method to calculate binding free energy, demonstrated that the compound had substantial binding affinities for its target. researchgate.net
Similarly, MD simulations of the most potent indazole derivative (compound 39) from a study on HIF-1α inhibitors showed that the compound was quite stable in the active site of the protein. nih.gov These simulations confirm the binding efficiency and stability of the ligand-receptor complex, reinforcing the potential of the compound as a viable drug candidate. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.govresearchgate.net These methods provide detailed information about the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.
For various indazole derivatives, DFT calculations have been performed to compute global reactivity parameters such as chemical hardness, softness, electronegativity, and electrophilicity. researchgate.net These parameters help in predicting the reactivity of the molecules and their potential to interact with biological receptors. researchgate.net DFT studies on newly synthesized 3-carboxamide indazoles have also been used to study their physicochemical properties and electrostatic potential, providing insights into their pharmaceutical effectiveness. nih.gov
The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
Studies on indazole derivatives have calculated these FMO energies. For example, a theoretical evaluation of six indazole derivatives found that the HOMO and LUMO energy values are key indicators of their potential as corrosion inhibitors. researchgate.net In another study of novel 3-carboxamide indazoles, DFT calculations were used to identify the derivatives with the most substantial HOMO-LUMO energy gaps, which helps in predicting their stability and reactivity. nih.gov Analysis of selected potent ligand compounds has shown that a minimal HOMO-LUMO gap signifies higher molecular reactivity. alliedacademies.org
Interactive Table: FMO Analysis of Indazole Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| General Indazole Derivatives | Varies | Varies | Key reactivity indicator | researchgate.net |
| 3-Carboxamide Indazoles | Varies | Varies | Calculated via DFT | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on a molecule's surface. It allows for the visualization of electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
For indazole derivatives, MEP diagrams have been drawn to illustrate the reactive sites of the molecules. researchgate.net These maps help to visualize which parts of the molecule are more likely to interact with an external molecule in electrophilic or nucleophilic reactions. researchgate.net By identifying these reactive sites, researchers can better understand the interaction mechanisms between the indazole derivative and its biological target.
Computational methods can also be used to predict spectroscopic parameters, such as NMR chemical shifts. These predictions are valuable for confirming the structure of newly synthesized compounds. While specific computational predictions for methyl 5-amino-1H-indazole-1-carboxylate were not detailed in the provided context, experimental data for related structures provide a basis for such analysis. For example, detailed 1H NMR and 13C NMR spectral data have been reported for a series of 1-butyl-1H-indazole-3-carboxamide derivatives. nih.gov Such experimental data can be correlated with computationally predicted shifts to validate both the synthesized structure and the computational method.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.
A 3D-QSAR study was performed on a series of indazole derivatives reported as potent HIF-1α inhibitors. nih.gov This study aimed to correlate the structural features of the known indazole derivatives with their inhibitory activity to map out important pharmacophoric features. nih.gov Using Field and Gaussian-based 3D-QSAR methods, steric and electrostatic maps were generated. These maps provide a structural framework that is invaluable for designing new inhibitors with potentially improved activity. nih.gov The developed QSAR models were validated through various statistical measures and can be employed to design lead molecules as selective HIF-1α inhibitors for cancer treatment. nih.gov
Mechanistic Insights into Indazole Reactions via Computational Approaches
Currently, there are no specific computational studies in the available literature that provide mechanistic insights into the reactions of This compound .
Role As a Core Scaffold and Synthetic Intermediate in Advanced Chemical Synthesis
Precursor for the Synthesis of Bioactive Compounds and Pharmaceuticals
The structure of methyl 5-amino-1H-indazole-1-carboxylate, characterized by an indazole ring with both an amino and a carboxylate group, renders it a highly versatile intermediate for the synthesis of a wide array of bioactive compounds. evitachem.com The indazole framework itself is a recognized pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities. evitachem.comresearchgate.net
The synthesis of this compound can be achieved through multiple routes. A common laboratory-scale method involves the reaction of 5-nitro-1H-indazole with methyl chloroformate, followed by the reduction of the nitro group to an amino group. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, a process known as catalytic hydrogenation. evitachem.com For larger, industrial-scale production, these synthetic methods can be optimized, for instance, by utilizing continuous flow reactors to improve both the yield and purity of the final product. evitachem.com
The presence of reactive sites—the amino group and the carboxylate ester—allows for a variety of chemical modifications, enabling the introduction of diverse functional groups and the construction of more elaborate molecular architectures. This adaptability is a key reason for its widespread use as a starting material in the development of new pharmaceutical agents targeting a range of diseases. evitachem.com
Synthetic Intermediate in the Development of Protein Kinase Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of protein kinase inhibitors. chemicalbook.com Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, the development of small molecule inhibitors that can modulate the activity of specific kinases is a major focus of modern drug discovery.
The indazole scaffold is a privileged structure in the design of kinase inhibitors. nih.gov The amino group at the 5-position of this compound can serve as a crucial anchor point for binding within the active site of a target kinase. This interaction often involves the formation of hydrogen bonds with key amino acid residues in the enzyme's ATP-binding pocket, leading to the inhibition of its catalytic function and thereby disrupting downstream signaling pathways that promote cell proliferation. evitachem.com
For example, researchers have successfully synthesized a series of 3-amino-1H-indazol-6-yl-benzamides designed to target the 'DFG-out' inactive conformation of certain kinases. Several of these compounds demonstrated potent, single-digit nanomolar efficacy against kinases such as FLT3, c-Kit, and the T674M mutant of PDGFRα, all of which are important targets in oncology. nih.gov While this specific example uses a 6-amino-indazole derivative, the underlying principle of utilizing the amino-indazole scaffold for kinase inhibitor design is broadly applicable and highlights the importance of intermediates like this compound.
Building Block for Diversified Compound Libraries and Screening Initiatives
The generation of compound libraries containing a wide variety of structurally diverse molecules is a cornerstone of modern high-throughput screening (HTS) campaigns aimed at identifying new drug leads. This compound is an ideal building block for the construction of such libraries. researchgate.net Its bifunctional nature allows for the systematic and combinatorial introduction of different chemical moieties at two distinct points on the indazole core.
This strategic diversification can be used to create large collections of related but distinct compounds. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. Similarly, the methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other derivatives. This approach enables the rapid generation of a multitude of indazole-based compounds, each with a unique substitution pattern and, potentially, a unique biological activity profile.
These diversified compound libraries can then be screened against a multitude of biological targets to identify "hits"—compounds that exhibit a desired biological effect. The structural information from these hits can then be used to guide further optimization and the development of more potent and selective drug candidates. The use of heterocyclic amino acid-like building blocks, including those derived from indazoles, has been specifically noted for its utility in preparing DNA-encoded compound libraries for the discovery of small molecule protein ligands. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Application in the Design of Novel Functional Materials
Beyond its applications in the life sciences, the indazole scaffold is also of interest in the field of materials science. Indazole and its derivatives have been investigated for their potential use as anticorrosive materials. researchgate.net The nitrogen atoms in the heterocyclic ring can coordinate to metal surfaces, forming a protective layer that inhibits corrosion.
The ability to functionalize the indazole ring, as exemplified by this compound, allows for the tuning of the material's properties. For instance, the introduction of different substituents can alter the compound's solubility, adhesion to metal surfaces, and the electronic properties of the protective film. While the primary focus of research on this compound has been in the pharmaceutical realm, its inherent chemical properties suggest potential for its application, or the application of its derivatives, in the design of novel functional materials with tailored properties.
Future Directions and Emerging Research Avenues for Methyl 5 Amino 1h Indazole 1 Carboxylate
Development of Novel and More Efficient Synthetic Pathways
The synthesis of indazole derivatives is a mature field, yet the quest for more efficient, cost-effective, and environmentally friendly methods continues. organic-chemistry.org Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. researchgate.net Current research is focused on developing novel synthetic strategies that offer higher yields, greater functional group tolerance, and improved regioselectivity.
One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov MCRs offer significant advantages in terms of efficiency and atom economy. nih.gov Another area of active research is the development of transition-metal-catalyzed C-H activation/annulation sequences. nih.gov These methods provide a direct and atom-economical way to construct the indazole ring system. nih.gov For instance, rhodium and copper-catalyzed reactions have been successfully employed for the synthesis of 1H-indazoles from readily available starting materials. nih.gov
Furthermore, efforts are being made to develop more selective and scalable methods for the N1-alkylation of indazoles, a crucial step in the synthesis of many biologically active compounds. rsc.org High-throughput experimentation (HTE) is being utilized to rapidly screen reaction conditions and identify optimal parameters for selective N1-alkylation. rsc.org
Advanced Computational Design for Rational Synthesis and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and development. rsc.org In the context of methyl 5-amino-1H-indazole-1-carboxylate, computational methods are being used to design novel derivatives with improved pharmacological properties. Structure-based drug design, for example, utilizes the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. nih.govbeilstein-journals.org
Fragment-based drug design (FBDD) is another powerful computational approach where small molecular fragments are identified that bind to the target protein, and these fragments are then grown or linked together to create more potent lead compounds. nih.govrsc.org These computational strategies, combined with synthetic chemistry, enable the rational design and optimization of indazole-based drug candidates. For instance, computational studies have been instrumental in the development of indazole derivatives as potent inhibitors of various kinases, which are important targets in cancer therapy. nih.govmdpi.com
Expansion of Derivatization and Functionalization Strategies
The versatility of the indazole scaffold lies in the ability to introduce a wide range of functional groups at various positions of the ring system. nih.govchim.it This allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. The C3 position of the indazole ring is a particularly attractive site for functionalization, as modifications at this position can significantly impact biological activity. mdpi.com
Recent advances in cross-coupling reactions, such as the Suzuki-Miyaura coupling, have provided efficient methods for the introduction of aryl and heteroaryl groups at the C3 position of indazoles. mdpi.comresearchgate.net Researchers are also exploring novel methods for the introduction of other functional groups, including alkyl, amino, and nitro groups. chim.itresearchgate.net The development of regioselective functionalization methods is crucial for the synthesis of specific isomers with desired biological activities. rsc.org For example, methods for the selective N1-functionalization of indazoles are being actively pursued to avoid the formation of undesired N2-isomers. rsc.org
Exploration of New Chemical Space and Applications for Indazole-1-carboxylate Systems
The exploration of new chemical space is a key driver of innovation in drug discovery. beilstein-journals.org By synthesizing novel indazole-1-carboxylate derivatives with diverse substitution patterns, researchers can explore new areas of chemical space and potentially identify compounds with novel biological activities. nih.govresearchgate.net The amino group at the 5-position of this compound provides a convenient handle for further derivatization, allowing for the synthesis of a wide range of analogs. beilstein-journals.orgmdpi.com
The indazole scaffold has already demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govresearchgate.net Future research will likely focus on exploring the potential of indazole-1-carboxylate derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. researchgate.netaustinpublishinggroup.com The development of new synthetic methodologies and a deeper understanding of the structure-activity relationships of indazole derivatives will be crucial for the successful exploration of new applications for this versatile class of compounds. researchgate.netdntb.gov.ua
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5-amino-1H-indazole-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors (e.g., ethyl acetoacetate and hydrazine derivatives) followed by carboxylation and amino group introduction. Optimization involves adjusting reaction temperature, solvent polarity (e.g., acetic acid for reflux), and stoichiometric ratios of reagents. Factorial design experiments (varying parameters like time, temperature, and catalyst loading) can systematically identify optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC for purity assessment (e.g., reverse-phase C18 column, UV detection at 254 nm).
- FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends for amino groups).
- NMR (¹H/¹³C) for structural validation (e.g., indazole ring protons, methyl ester signals).
- Mass spectrometry (ESI-MS) for molecular ion verification .
Q. What are the key considerations for storage and stability of this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group. Use desiccants to mitigate moisture absorption. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via TLC or HPLC for byproduct formation .
Advanced Research Questions
Q. How can computational methods predict the reactivity or stability of this compound derivatives?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps, Fukui indices for nucleophilic/electrophilic sites).
- Use molecular dynamics simulations to assess solvation effects or thermal stability.
- Validate predictions with experimental data (e.g., comparing calculated vs. observed reaction rates) .
Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct formation?
- Methodological Answer :
- Systematic replication : Repeat synthesis under varying conditions (e.g., solvent, catalyst) to isolate critical variables.
- Byproduct analysis : Use LC-MS or GC-MS to identify impurities; cross-reference with mechanistic studies (e.g., trapping intermediates).
- Design of Experiments (DoE) : Apply factorial design to quantify interactions between parameters (e.g., temperature × catalyst loading) .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold modification : Introduce substituents at the indazole ring (e.g., halogens, methyl groups) or replace the ester group with amides.
- Synthetic routes : Use methods like Suzuki coupling for aryl additions or reductive amination for side-chain diversification.
- Bioactivity screening : Test derivatives against target enzymes (e.g., kinase assays) to correlate structural changes with activity .
Q. How to integrate this compound research into a broader theoretical framework?
- Methodological Answer :
- Link synthesis to heterocyclic chemistry theories (e.g., Baldwin’s rules for ring closure).
- Connect reactivity studies to physical organic chemistry principles (e.g., Hammett plots for substituent effects).
- Frame pharmacological applications within medicinal chemistry paradigms (e.g., Lipinski’s rule of five for drug-likeness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
